2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 CAS number and structure
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 CAS number and structure
An In-depth Technical Guide to 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆
This guide provides comprehensive technical information on 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆, a stable isotope-labeled compound crucial for research and analytical applications. It is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Chemical Identity and Properties
2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is the isotopically labeled form of 2,4,6-Tribromophenol, where all six carbon atoms of the phenol ring are carbon-13 isotopes.[1][2] This labeling provides a distinct mass difference from the unlabeled analog, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1]
Structure:
The chemical structure consists of a phenol ring where the hydrogen atoms at positions 2, 4, and 6 are substituted with bromine atoms, and all carbon atoms in the aromatic ring are ¹³C.[2]
SMILES: [13CH]1=--INVALID-LINK--O)Br)Br[2]
InChI: InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1[2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1097192-97-6 | [1][2][3] |
| Molecular Formula | ¹³C₆H₃Br₃O | [2][3] |
| Molecular Weight | 336.76 g/mol | [2][3] |
| Exact Mass | 333.7935 Da | [4][5] |
| Appearance | Solid (form may vary) | [4] |
| Unlabeled CAS Number | 118-79-6 | [3][4][5] |
Applications in Research and Analysis
The primary application of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is as an internal standard in analytical chemistry.[1] Its use is critical for the accurate quantification of the unlabeled 2,4,6-Tribromophenol (TBP) and related compounds like 2,4,6-Tribromoanisole (TBA) in various matrices.[1][6][7]
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Environmental Monitoring: TBP is used as a flame retardant, wood preservative, and fungicide, leading to its presence as an environmental pollutant.[1][8][9] The ¹³C₆-labeled standard allows for precise measurement of its concentration in environmental samples such as water, soil, and air.[10]
-
Food and Beverage Industry: TBA is a compound known to cause "cork taint" or musty off-flavors in wine and other products.[1][7] ¹³C₆-TBP can be converted to ¹³C₆-TBA, which serves as an excellent internal standard for TBA quantification by methods like solid-phase microextraction coupled to gas chromatography-mass spectrometry (SPME-GC-MS).[6][7]
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Pharmaceutical Analysis: Haloanisoles and halophenols have been associated with product recalls in the pharmaceutical industry due to off-odors.[11] The use of labeled standards is essential for developing and validating sensitive analytical methods to detect these compounds at trace levels in drug products.[11]
Experimental Protocols
Synthesis of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆
The synthesis of the labeled compound is achieved through a controlled electrophilic aromatic substitution reaction.[1]
Materials:
-
Phenol-1,2,3,4,5,6-¹³C₆ ([¹³C₆]-Phenol)
-
Bromine (Br₂)
-
Deionized water
-
Appropriate solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
An aqueous solution of [¹³C₆]-Phenol is prepared.
-
Bromine is slowly added to the [¹³C₆]-Phenol solution with constant stirring. The reaction is typically carried out at room temperature.
-
The stoichiometry of the reactants is carefully controlled to ensure the substitution of bromine at the 2, 4, and 6 positions of the phenol ring.[1]
-
The reaction proceeds until the formation of a precipitate (the product) is observed.
-
The solid product is then isolated by filtration.
-
The crude product is washed with cold deionized water to remove any unreacted starting materials and by-products.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
The final product is dried under vacuum.
Analytical Characterization
Rigorous analytical methods are employed to confirm the identity, purity, and isotopic enrichment of the synthesized 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆.[1]
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to verify the molecular weight and isotopic composition. The labeled compound will have a molecular weight approximately six mass units higher than its unlabeled counterpart.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons at positions 3 and 5, and another signal for the hydroxyl proton.[1] The spectra may exhibit complex splitting patterns due to coupling with the adjacent ¹³C atoms.[1]
Visualized Workflow and Pathways
The following diagrams illustrate the synthesis process and a common analytical application workflow.
Caption: Synthesis workflow for 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆.
Caption: Analytical workflow using 2,4,6-TBP-¹³C₆ as an internal standard.
References
- 1. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | 1097192-97-6 | Benchchem [benchchem.com]
- 2. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | C6H3Br3O | CID 131668231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | LGC Standards [lgcstandards.com]
- 4. 2,4,6-Tribromophenol (13C6,99%) 100 µg/mL in Toluene [lgcstandards.com]
- 5. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | LGC Standards [lgcstandards.com]
- 6. Preparation and application of 2,4,6-tribromo-[¹³C₆]-anisole for the quantitative determination of 2,4,6-tribromoanisole in wine [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 9. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
